molecular formula C9H17NO2 B7949813 a-Amino-1-methyl-cyclohexaneacetic acid

a-Amino-1-methyl-cyclohexaneacetic acid

Cat. No.: B7949813
M. Wt: 171.24 g/mol
InChI Key: ZKVWUXSBUSFWDO-UHFFFAOYSA-N
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Description

a-Amino-1-methyl-cyclohexaneacetic acid: is an organic compound with the molecular formula C₉H₁₇NO₂ It is a derivative of cyclohexane and features an amino group and a carboxylic acid group, making it an amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of a-Amino-1-methyl-cyclohexaneacetic acid typically involves the following steps:

    Cyclohexanone to Cyclohexylamine: Cyclohexanone is first converted to cyclohexylamine through reductive amination.

    Methylation: The cyclohexylamine is then methylated to introduce the methyl group.

    Carboxylation: The methylated cyclohexylamine undergoes carboxylation to introduce the carboxylic acid group, resulting in this compound.

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: a-Amino-1-methyl-cyclohexaneacetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.

Major Products:

    Oxidation: Oximes, nitriles.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

a-Amino-1-methyl-cyclohexaneacetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as an anticonvulsant or neuroprotective agent.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of a-Amino-1-methyl-cyclohexaneacetic acid involves its interaction with specific molecular targets:

    Molecular Targets: It can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence neurotransmitter pathways, particularly those involving gamma-aminobutyric acid (GABA).

Comparison with Similar Compounds

    Cyclohexylamine: Lacks the carboxylic acid group.

    Cyclohexaneacetic acid: Lacks the amino group.

    1-Methylcyclohexane: Lacks both the amino and carboxylic acid groups.

Uniqueness: a-Amino-1-methyl-cyclohexaneacetic acid is unique due to the presence of both an amino group and a carboxylic acid group on a cyclohexane ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-2-(1-methylcyclohexyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(7(10)8(11)12)5-3-2-4-6-9/h7H,2-6,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVWUXSBUSFWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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